molecular formula C19H16BrClN2O2 B6582648 5-bromo-2-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide CAS No. 851404-55-2

5-bromo-2-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide

Cat. No. B6582648
CAS RN: 851404-55-2
M. Wt: 419.7 g/mol
InChI Key: KGGVXQAHUZDSDQ-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide (BCMB) is an organic compound that has been widely studied due to its potential applications in various scientific fields. BCMB has been used in a variety of research studies, including synthesis, molecular biology, biochemistry, and pharmacology.

Scientific Research Applications

5-bromo-2-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide has been used in a variety of scientific research studies. It has been used as a substrate for enzyme assays, as a reagent for chemical synthesis, and as a tool for studying the structure and function of proteins. In addition, 5-bromo-2-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide has been used to study the structure-activity relationships of drugs, to study the effects of drugs on cells, and to study the mechanisms of drug action. 5-bromo-2-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide has also been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as the toxicity of drugs.

Mechanism of Action

5-bromo-2-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide is an organic compound that has been shown to interact with a variety of proteins. It has been shown to bind to the active site of enzymes, and to interact with receptors on the surface of cells. In addition, 5-bromo-2-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide has been shown to inhibit the activity of enzymes, and to modulate the activity of receptors. The specific mechanism of action of 5-bromo-2-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide is not yet fully understood.
Biochemical and Physiological Effects
5-bromo-2-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, to modulate the activity of receptors, and to alter the expression of genes. In addition, 5-bromo-2-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide has been shown to affect the transport of ions across membranes, and to affect the metabolism of drugs. 5-bromo-2-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide has also been shown to affect the growth and differentiation of cells, as well as the production of hormones.

Advantages and Limitations for Lab Experiments

The use of 5-bromo-2-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide in laboratory experiments has several advantages. It is relatively inexpensive, and it can be synthesized in a variety of ways. In addition, 5-bromo-2-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide is stable in a variety of conditions, and it can be used in a variety of assays. However, there are also some limitations to the use of 5-bromo-2-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide in laboratory experiments. 5-bromo-2-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide can be toxic to cells, and it can be difficult to separate and purify the desired product from the byproducts of the reaction.

Future Directions

The future of 5-bromo-2-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide research is promising. 5-bromo-2-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide has been used in a variety of research studies, and it has potential applications in many fields. Further research is needed to better understand the mechanism of action of 5-bromo-2-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide, and to develop more efficient methods for synthesizing and purifying 5-bromo-2-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide. In addition, further research is needed to explore the potential applications of 5-bromo-2-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide in drug development, and to explore the potential therapeutic benefits of 5-bromo-2-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide.

Synthesis Methods

5-bromo-2-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide can be synthesized from a variety of starting materials. The most common method is the reaction of 2-chloro-5-bromobenzamide with 2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl amine in the presence of a base. This reaction produces a mixture of the desired product and byproducts, which must be separated and purified. In addition, 5-bromo-2-chloro-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide can also be synthesized through a variety of other methods, such as the reaction of 5-bromo-2-chlorobenzamide with 2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl amine in the presence of a base, and the reaction of 2-chloro-5-bromobenzamide with 2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl amine in the presence of a catalyst.

properties

IUPAC Name

5-bromo-2-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrClN2O2/c1-11-2-3-12-9-13(18(24)23-17(12)8-11)6-7-22-19(25)15-10-14(20)4-5-16(15)21/h2-5,8-10H,6-7H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGVXQAHUZDSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

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